molecular formula C13H16BrNO2 B13636255 Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13636255
M. Wt: 298.18 g/mol
InChI Key: RTAMESJZBZVETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-derived compound featuring a five-membered saturated nitrogen-containing ring. The molecule is substituted at the 4-position of the pyrrolidine ring with a 4-bromophenyl group and at the 3-position with an ethyl ester moiety. The bromophenyl group introduces significant steric bulk and electron-withdrawing characteristics, which influence the compound’s physicochemical properties and reactivity.

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-2-17-13(16)12-8-15-7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12,15H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAMESJZBZVETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate generally follows a multi-step approach involving:

  • Formation of the pyrrolidine ring core.
  • Introduction of the 4-bromophenyl substituent.
  • Esterification at the 3-position of the pyrrolidine ring.

The key challenge lies in the selective functionalization of the pyrrolidine ring and the aromatic substitution pattern.

Pyrrolidine Ring Formation

Several methods exist for constructing the pyrrolidine ring, including:

  • Cycloaddition Reactions: One-pot cycloaddition of aryl aldehydes, amino acid esters, and chalcones under catalysis by iodine and potassium carbonate in tetrahydrofuran (THF) at 80 °C has been reported to yield multisubstituted pyrrolidine-2-carboxylates with high efficiency (up to 93% yield). This approach can be adapted by selecting appropriate aryl aldehydes bearing bromine substituents.

  • Cyclization of Precursors: Cyclization of 1,4-diamines or 1,4-diketones under acidic or basic conditions can also generate the pyrrolidine ring, providing flexibility in substituent introduction.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent is typically introduced via:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling using 4-bromophenyl boronic acids or Stille coupling with organotin reagents enables the attachment of the bromophenyl moiety to the pyrrolidine scaffold. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bases like potassium carbonate (K₂CO₃) are crucial for reaction efficiency.

  • Nucleophilic Aromatic Substitution: Reaction of brominated nitrobenzenes with nucleophilic pyrrolidine derivatives can also be employed, although this is less common for para-substituted bromophenyl groups due to steric and electronic factors.

Esterification

The ethyl ester group at the 3-position is introduced by:

  • Acid-Catalyzed Esterification: The carboxylic acid intermediate is esterified with ethanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. Controlled temperatures (60–80 °C) and anhydrous conditions minimize hydrolysis side reactions and improve yield.

  • Use of Ethyl Chloroformate: Alternatively, the reaction of pyrrolidine derivatives with ethyl chloroformate in the presence of bases like triethylamine facilitates ester bond formation.

Detailed Reaction Conditions and Optimization

Step Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Pyrrolidine ring formation Amino acid ester, aryl aldehyde, chalcone, Iodine, K₂CO₃ THF 80 °C 7 hours 90–93 One-pot cycloaddition; monitored by TLC
Cross-coupling 4-Bromophenyl boronic acid, Pd(PPh₃)₄, K₂CO₃ Toluene/Water 80–100 °C 6–12 hours 75–85 Suzuki-Miyaura coupling; base critical for yield
Esterification Ethanol, H₂SO₄ or HCl Ethanol 60–80 °C 4–8 hours 80–90 Acid-catalyzed esterification; anhydrous conditions

Purification and Characterization

Research Findings and Comparative Analysis

Reaction Efficiency and Yield

  • The one-pot cycloaddition method catalyzed by iodine and potassium carbonate is highly efficient for pyrrolidine ring formation with yields exceeding 90%.
  • Palladium-catalyzed cross-coupling reactions provide moderate to high yields (75–85%) for introducing the bromophenyl group, with reaction conditions requiring careful optimization of catalyst loading and base selection.
  • Acid-catalyzed esterification typically yields 80–90% of the ethyl ester product under controlled temperature and anhydrous conditions.

Challenges and Solutions

  • Dehalogenation: During palladium-catalyzed reactions, partial dehalogenation of the bromophenyl group can occur, reducing yield and purity. Using milder conditions and appropriate ligands can mitigate this issue.
  • Side Reactions: Hydrolysis of the ester during esterification can reduce yield; maintaining anhydrous conditions and controlling temperature are essential.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Catalysts Conditions Yield Range (%) Remarks
Pyrrolidine ring formation One-pot cycloaddition Amino acid ester, aryl aldehyde, chalcone, I₂, K₂CO₃ THF, 80 °C, 7 h 90–93 Efficient, scalable
Bromophenyl group introduction Suzuki-Miyaura cross-coupling 4-Bromophenyl boronic acid, Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80–100 °C, 6–12 h 75–85 Requires optimization to avoid dehalogenation
Esterification Acid-catalyzed esterification Ethanol, H₂SO₄ or HCl 60–80 °C, 4–8 h 80–90 Sensitive to moisture

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate with structurally related compounds, focusing on ring systems, substituent effects, physical properties, and synthetic methodologies.

Ring System Variations

  • Pyrrolidine vs. Tetrahydropyridine Derivatives :
    The target compound’s pyrrolidine core (5-membered ring) differs from six-membered tetrahydropyridine derivatives reported in (e.g., compounds a11–a15 ). Pyrrolidine’s smaller ring size increases ring puckering, as described by Cremer and Pople’s puckering coordinates, leading to distinct conformational dynamics compared to the more planar tetrahydropyridines .

  • Example: Ethyl 1-(4-bromophenyl)-4-((4-bromophenyl)amino)-2,6-diphenyl-1,2,5,6-tetrahydro-pyridine-3-carboxylate (a11): A tetrahydropyridine derivative with two bromophenyl groups. The six-membered ring allows for pseudorotation, whereas pyrrolidine’s puckering may limit rotational freedom .

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromophenyl group in the target compound contrasts with substituents like methoxy (electron-donating) or nitro (electron-withdrawing) groups in analogs. Ethyl 1-(4-bromophenyl)-4-((4-bromophenyl)amino)-2,6-bis(3-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (a13): Nitro groups reduce melting points (180–183°C) due to disrupted crystal packing, whereas bromine’s polarizability may stabilize intermolecular interactions .

Physical Properties

A comparative analysis of melting points and spectral data highlights substituent impacts:

Compound Name Melting Point (°C) Key Spectral Features (IR/NMR)
This compound (Target) Not reported Expected C=O stretch ~1700 cm⁻¹; Br-C aromatic peaks
Ethyl 1-(4-bromophenyl)-4-((4-bromophenyl)amino)-2,6-diphenyl-1,2,5,6-tetrahydro-pyridine-3-carboxylate (a11) 223–227 IR: 1705 cm⁻¹ (ester); ¹H NMR: δ 7.39–7.07 (m, Ar-H)
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (7) Not reported IR: 1698 cm⁻¹ (ester); ¹H NMR: δ 6.8–7.2 (Ar-H)
Ethyl 1-(4-iodophenyl)-4-((4-iodophenyl)amino)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate (a15) 234–237 Higher m.p. due to iodine’s polarizability

Research Findings and Implications

  • Crystallographic Studies : Tools like SHELX and Mercury CSD enable precise determination of ring puckering and substituent orientations, critical for understanding structure-activity relationships .
  • Thermal Stability : Bromophenyl-substituted compounds generally exhibit higher melting points than nitro-substituted analogs, suggesting stronger halogen-mediated intermolecular forces .
  • Synthetic Challenges : The steric bulk of bromophenyl groups may hinder reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or catalytic systems) .

Biological Activity

Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromophenyl group and an ethyl ester functional group. The presence of the bromine atom is believed to influence its reactivity and biological properties, making it a unique candidate for further investigation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives with similar structures can demonstrate effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

  • Study Findings : A study focusing on 5-oxopyrrolidine derivatives revealed that certain substitutions, including bromophenyl groups, enhanced antimicrobial efficacy against resistant strains .
CompoundAntimicrobial Activity (MIC µg/mL)Target Pathogen
This compoundTBD (To Be Determined)S. aureus (resistant strains)
5-Oxopyrrolidine Derivative< 64K. pneumoniae, E. coli

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma).

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer pathways, leading to reduced cell viability. For example, studies indicate that compounds with bromophenyl substitutions significantly reduce viability in A549 cells compared to non-substituted analogs .
CompoundCell LineViability Reduction (%)
This compoundA549TBD
Compound with 4-bromophenyl substitutionA549~39%

Case Studies

  • Anticancer Study : In a comparative study, various pyrrolidine derivatives were tested for their effects on A549 cells. The presence of a bromine atom in the phenyl ring was correlated with increased anticancer activity, suggesting that halogenation is a beneficial modification for enhancing efficacy .
  • Antimicrobial Study : Another research effort focused on the antimicrobial properties of pyrrolidine derivatives against resistant bacterial strains. The study highlighted the importance of structural features such as halogen substitutions in improving activity against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with a condensation reaction between 4-bromophenylacetone and a suitably protected pyrrolidine precursor. Key steps include:

  • Cyclization : Use of Lewis acids (e.g., BF₃·OEt₂) to facilitate intramolecular cyclization under anhydrous conditions .
  • Esterification : Ethyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the carboxylate group .
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity.
    Optimization involves adjusting solvent polarity, temperature (e.g., 0–60°C for cyclization), and catalyst loading. Reaction progress should be monitored via TLC and HPLC .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and WinGX (for data processing) to determine bond lengths, angles, and space group (e.g., triclinic P1) .
  • Spectroscopy : ¹H/¹³C NMR (δ ~1.3 ppm for ethyl CH₃, 4.2 ppm for ester CH₂), FTIR (C=O stretch at ~1730 cm⁻¹), and HRMS (m/z calculated for C₁₃H₁₅BrNO₂: 312.03) .
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What analytical techniques are recommended for assessing purity and stability?

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm. Purity >99% is achievable with optimized gradients .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C indicates thermal stability).
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Q. How can computational methods predict the compound’s reactivity or spectroscopic properties?

  • DFT calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Predict NMR chemical shifts (GIAO method) and IR vibrations .
  • Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), guiding SAR studies .

Q. What are the primary challenges in synthesizing enantiomerically pure forms of this compound?

  • Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic kinetic resolution with lipases .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or transition-metal catalysts (e.g., Ru-BINAP) for stereocontrol .

Advanced Research Questions

Q. How can X-ray crystallography and DFT resolve discrepancies in structural data (e.g., bond lengths vs. computational predictions)?

  • Refinement protocols : Use SHELXL’s restraints for anisotropic displacement parameters. Compare experimental (X-ray) and computed (DFT) bond lengths; deviations >0.02 Å may indicate crystal packing effects .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing anomalies .

Q. What strategies are effective in analyzing the compound’s ring puckering dynamics?

  • Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to classify ring conformation (e.g., envelope vs. twist) .
  • Molecular dynamics (MD) simulations : AMBER force field with explicit solvent (e.g., water) to model ring flexibility over 100 ns trajectories .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Comparative SAR : Replace bromine with chlorine or fluorine; assess IC₅₀ changes in enzyme assays (e.g., kinase inhibition). Bromine’s electronegativity and size enhance binding affinity in hydrophobic pockets .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Q. How can contradictory bioassay data (e.g., varying IC₅₀ values across studies) be reconciled?

  • Assay standardization : Use positive controls (e.g., staurosporine for kinases) and replicate experiments (n ≥ 3).
  • Meta-analysis : Apply ANOVA to identify outliers caused by solvent effects (DMSO vs. ethanol) or cell-line variability .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka, kd) to purified targets .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution (e.g., 3.5 Å) to identify key binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.